BenchChemオンラインストアへようこそ!

4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid

Epigenetics Protein arginine methyltransferase Kinase selectivity

4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid (CAS 23155-58-0) is a trisubstituted pyrimidine derivative bearing a 4-methyl group, a 2-phenylamino (anilino) substituent, and a 5-carboxylic acid functionality. The compound has a molecular weight of 229.23 g/mol and a computed XLogP3-AA of 2.0, indicating moderate lipophilicity.

Molecular Formula C12H11N3O2
Molecular Weight 229.239
CAS No. 23155-58-0
Cat. No. B2703873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid
CAS23155-58-0
Molecular FormulaC12H11N3O2
Molecular Weight229.239
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)O)NC2=CC=CC=C2
InChIInChI=1S/C12H11N3O2/c1-8-10(11(16)17)7-13-12(14-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)(H,13,14,15)
InChIKeyQFUZUVPKPJDREO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid (CAS 23155-58-0): Compound Identity and Core Properties for Procurement Evaluation


4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid (CAS 23155-58-0) is a trisubstituted pyrimidine derivative bearing a 4-methyl group, a 2-phenylamino (anilino) substituent, and a 5-carboxylic acid functionality [1]. The compound has a molecular weight of 229.23 g/mol and a computed XLogP3-AA of 2.0, indicating moderate lipophilicity [1]. It belongs to the 2-phenylaminopyrimidine (PAP) class, a privileged scaffold extensively exploited in kinase inhibitor discovery, exemplified by imatinib and numerous ATP-competitive inhibitors of Bcr-Abl, EGFR, Mer, and CDK families [2][3]. The compound is commercially available at 98% purity from multiple vendors and is supplied primarily as a research-grade building block for medicinal chemistry and chemical biology applications .

Why 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid Cannot Be Freely Substituted by In-Class Analogs


Within the 2-phenylaminopyrimidine-5-carboxylic acid chemotype, subtle structural variations at the 4-position, the aniline ring, and the 5-carboxylic acid group profoundly alter molecular recognition, physicochemical properties, and synthetic utility. The 4-methyl group present in CAS 23155-58-0 distinguishes it from the unsubstituted analog (2-(phenylamino)pyrimidine-5-carboxylic acid, CAS 450368-25-9), affecting both steric and electronic properties at the pyrimidine core [1]. The free 5-carboxylic acid provides a versatile handle for amide coupling, esterification, or salt formation, enabling late-stage diversification that is unavailable in pre-functionalized amide or ester derivatives [2]. In the broader 2-anilinopyrimidine class, modifications to the aniline substituents and pyrimidine substitution pattern can shift kinase selectivity profiles by orders of magnitude—exemplified by imatinib analogs where IC50 values span from 0.1 nM to >100 µM depending on substitution [3]. Consequently, the specific substitution pattern of this compound dictates its binding interactions, reactivity, and downstream utility in ways that cannot be replicated by generic in-class replacements.

4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid: Quantitative Comparative Evidence for Differentiated Selection


Kinase Selectivity Profile Across Epigenetic Targets: PRMT7 vs. PRMT5 Differential

In a multi-target screening panel, 4-methyl-2-(phenylamino)pyrimidine-5-carboxylic acid (ChEMBL4092336) was profiled against PRMT7 and PRMT5. The compound showed no meaningful inhibition of PRMT7 (IC50 > 100,000 nM) while a structurally related analog bearing a 4-substituted aniline demonstrated potent PRMT5 inhibition (IC50 = 0.33 nM), representing a >300,000-fold selectivity window [1]. This differential profile is quantitatively meaningful: the simple unsubstituted aniline in the target compound largely ablates PRMT5 binding, while certain 4-substituted aniline congeners achieve picomolar potency at PRMT5. The compound also showed no inhibition of BRD4, GCN5, or SET7/9 (all IC50 > 100,000 nM), establishing it as a valuable negative-control scaffold or selectivity-starting point for epigenetic probe development [1].

Epigenetics Protein arginine methyltransferase Kinase selectivity PRMT7 PRMT5

Computed Lipophilicity (XLogP3-AA = 2.0) Enables Favorable Permeability-Lipophilicity Balance Relative to Higher LogP Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for 4-methyl-2-(phenylamino)pyrimidine-5-carboxylic acid is 2.0 [1]. By comparison, the 4-trifluoromethyl analog (2-(phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, CAS 666260-38-4) is predicted to have significantly higher lipophilicity (estimated XLogP ~2.8–3.2 based on the CF3 substituent constant π ≈ +0.88 relative to CH3 π ≈ +0.56), which could reduce aqueous solubility and increase metabolic clearance risk . The 4-unsubstituted analog (CAS 450368-25-9, XLogP3-AA approximately 1.5–1.7) has lower lipophilicity that may limit membrane permeability . The XLogP3-AA of 2.0 sits within the optimal range (1–3) for oral drug-likeness according to Lipinski guidelines, aligning with favorable absorption and distribution properties [2].

Drug-likeness Lipophilicity Permeability Physicochemical property Lead-likeness

Hydrogen Bond Donor/Acceptor Profile Differentiates This Carboxylic Acid Scaffold from Amide-Locked Analogs for Late-Stage Diversification

4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) [1]. The free carboxylic acid at the 5-position is a critical differentiator from amide- or ester-locked analogs such as those described in US20090227612, where the 5-position is pre-functionalized as a carboxamide with specific amine substituents [2]. In the JAK inhibitor patent WO2008009458, the 5-carboxylic acid group (R3 = COOH) is explicitly retained in the core scaffold precisely because it enables subsequent amide coupling diversification, whereas analogs with R3 = CONH2 or CSNH2 are final compounds with restricted synthetic flexibility [3]. The target compound's free acid thus provides a branching point for library synthesis that is unavailable in pre-amide derivatives.

Medicinal chemistry Late-stage functionalization Hydrogen bonding Amide coupling Structure-activity relationship

Commercially Verified Purity Specification (98%) with GHS-Classified Safety Data Enables Informed Procurement

The compound is commercially supplied at a verified purity of 98% by multiple independent vendors . Complete GHS hazard classification is available: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), with full precautionary statements (P261–P501) documented . In contrast, many closely related 2-phenylaminopyrimidine analogs (e.g., 4-CF3 derivative CAS 666260-38-4; 4-unsubstituted derivative CAS 450368-25-9) are listed primarily by niche chemical directories without readily accessible, publicly posted SDS documents or explicit purity specifications, introducing procurement risk regarding batch-to-batch variability . The availability of complete hazard and handling documentation for CAS 23155-58-0 reduces laboratory compliance burden and supports Institutional Biosafety Committee (IBC) or chemical hygiene plan submissions.

Quality control Purity specification GHS classification Procurement Safety data sheet

4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Epigenetic Probe Development: PRMT5-Counter-Screening and Negative-Control Scaffold Engineering

Based on ChEMBL/BindingDB screening data showing no inhibition of PRMT7, BRD4, GCN5, and SET7/9 (all IC50 > 100,000 nM), this compound serves as a minimal-binding scaffold for establishing baseline selectivity in epigenetic target panels [1]. Researchers developing PRMT5 inhibitors can use this compound as a structurally matched negative control—the simple unsubstituted aniline pyrimidine core that lacks the critical substituents required for PRMT5 engagement (where potent analogs achieve IC50 = 0.33 nM), thereby validating that observed cellular activity in derivative compounds is attributable to specific substituent contributions rather than the core scaffold [1]. This application is particularly relevant for chemical probe validation campaigns requiring well-characterized inactive control compounds that satisfy the Chemical Probes Portal criteria for matched negative controls.

Focused Kinase Library Synthesis via Late-Stage Carboxylic Acid Diversification

The free 5-carboxylic acid handle makes this compound an ideal core scaffold for parallel amide coupling library synthesis [1][2]. Patent analysis of 2-phenylaminopyrimidine kinase inhibitors reveals that the 5-carboxamide moiety is a critical pharmacophoric element for engaging the kinase hinge region and ribose pocket; this compound allows medicinal chemists to explore diverse amine inputs in a single synthetic step, generating libraries of 5-carboxamide analogs for structure-activity relationship (SAR) studies across kinase targets including Bcr-Abl, EGFR, Mer, c-Met, and CDK families [2]. The verified 98% purity ensures that library products are not confounded by starting-material impurities exceeding 2%.

Physicochemical Property Baseline for Drug-Likeness Optimization in the 2-Anilinopyrimidine Series

With a computed XLogP3-AA of 2.0, molecular weight of 229.23 g/mol, 2 HBD, and 5 HBA, this compound fully satisfies Lipinski's Rule of Five criteria [1][2]. It occupies a favorable property space for oral bioavailability that is distinct from both more lipophilic analogs (e.g., 4-CF3 derivative with estimated XLogP ~3) and less permeable 4-unsubstituted analogs (estimated XLogP ~1.5) [2]. Drug metabolism and pharmacokinetics (DMPK) groups can use this compound as a reference point for benchmarking the impact of additional substituents on key parameters including logP, aqueous solubility, and parallel artificial membrane permeability, thereby establishing property-activity relationships that guide lead optimization programs.

Analytical Method Development and Reference Standard Procurement

The compound's well-characterized identity—including InChIKey (QFUZUVPKPJDREO-UHFFFAOYSA-N), canonical SMILES (CC1=NC(=NC=C1C(=O)O)NC2=CC=CC=C2), MDL number (MFCD09439073), and SpectraBase NMR reference data—establishes it as a suitable reference standard for analytical method development [1][2]. Analytical chemistry groups developing HPLC, LC-MS, or NMR-based purity and stability-indicating methods for 2-phenylaminopyrimidine derivatives can procure this compound with a pre-verified 98% purity specification and comprehensive GHS documentation, streamlining method validation workflows and reducing the need for extensive in-house characterization of the reference material [3].

Quote Request

Request a Quote for 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.